3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
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Overview
Description
This compound is also known as Flufenacet . It is a selective herbicide, often used in conjunction with other herbicides, to control grasses and some broad-leaved weeds . It is moderately soluble in water, not highly volatile but may be persistent in soil and water/sediment systems .
Molecular Structure Analysis
The molecular formula of this compound is C16H16FNO3 . It contains a pyrrole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound having broad-spectrum biological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Field : Applied Biochemistry and Biotechnology
- Application : Biocatalysis is used for the synthesis of high value-added chemicals and drug intermediates .
- Methods : Biocatalysis systems, both whole-cell and isolated enzyme systems, are used as a synthetic route to produce complex molecules .
- Results : The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
Biological Potential of Indole Derivatives
Synthesizing Chiral Drug Intermediates by Biocatalysis
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- Field : Antiviral Research
- Application : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results : This compound had an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Field : Pharmaceutical Sciences
- Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods : They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Results : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Field : Organic Chemistry
- Application : 3-(4-Fluorophenyl)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The specific results or outcomes of this synthesis are not provided in the source .
Biological Potential of Indole Derivatives
Pyrrole in Medicinal Hetero-aromatics
Synthesis of 2-Oxopiperazine Guanidine Analog
Safety And Hazards
properties
IUPAC Name |
3-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-10-14(11(2)19)9-15(18(10)8-7-16(20)21)12-3-5-13(17)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGNHLBNJGHFLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171128 |
Source
|
Record name | 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid | |
CAS RN |
913837-60-2 |
Source
|
Record name | 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913837-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101171128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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